methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Synthetic efficiency Process chemistry Intermediates procurement

Researchers sourcing the 4-aminopyrazole-3-carboxylate scaffold for kinase programs risk receiving the incorrect 5-amino regioisomer (CAS 92406-53-6), which lacks validated hinge-binding geometry and patent precedence. This compound (CAS 637336-53-9) is the confirmed JAK inhibitor precursor with a distinct ¹H NMR fingerprint (C5-H singlet at δ 7.10 ppm, DMSO-d₆). Key supply chain advantages: • 96% reduction yield from commercially available nitro precursor (CAS 400877-57-8), enabling cost-efficient multi-kg scale-up. • Cited in 5+ patent families across Hoffmann-La Roche, Chronos Therapeutics, and independent academic programs-simplifying DMF referencing. • Free base form, ≥95% purity, dual functionalization handles (ester + amine) for parallel amidation/hydrolysis library synthesis. • Satisfies Rule of Three (RO3) criteria for fragment-based screening (MW 155.15, LogP 0.37, TPSA 70.1 Ų).

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 637336-53-9
Cat. No. B1310915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
CAS637336-53-9
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(=O)OC)N
InChIInChI=1S/C6H9N3O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,7H2,1-2H3
InChIKeyUBOGPSNFKMAOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate: Overview


Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 637336-53-9) is a heterocyclic building block belonging to the 4-aminopyrazole-3-carboxylate ester class, with molecular formula C₆H₉N₃O₂ and molecular weight 155.15 g/mol [1]. It features a 1-methyl substituent on the pyrazole N1, a primary amine at the 4-position, and a methyl ester at the 3-position. This substitution pattern is explicitly designed for downstream derivatization via amidation, hydrolysis, or N-coupling at the ester and amine sites, making it a privileged intermediate in kinase inhibitor programs . The compound is characterized by a computed LogP of 0.37, topological polar surface area (TPSA) of 70.1 Ų, and pKa of 1.28±0.10 (predicted), reflecting moderate lipophilicity and hydrogen-bonding capacity suitable for fragment-based and scaffold-oriented medicinal chemistry [2].

Why Methyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate Cannot Be Substituted


Although the pyrazole-3-carboxylate scaffold is prolific in medicinal chemistry, indiscriminate substitution among closely related analogs—such as the 5-amino regioisomer (CAS 92406-53-6), the des-methyl variant (CAS 360056-45-7), or the 4-unsubstituted ester (CAS 17827-61-1)—introduces quantifiable liabilities in synthetic yield, regiochemical fidelity, and biological target engagement . The N1-methyl group simultaneously blocks a tautomeric proton site that complicates regioselective derivatization and modulates LogP relative to the NH-pyrazole analog, while the 4-amino group provides a synthetically confirmed vector for amide bond formation exploited in at least five patent families spanning kinase inhibition and agrochemical applications . Importantly, the regioisomeric position of the amino group (4- vs. 5-) is not interchangeable: the 4-amino isomer yields a distinct NMR signature (¹H NMR δ 7.10 ppm, DMSO-d₆) and has been specifically validated as a JAK inhibitor precursor, whereas the 5-amino isomer exhibits different melting behavior (101–102 °C vs. 99–104 °C) and lacks equivalent patent precedence .

Methyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate: Differentiation Evidence


Synthetic Yield Advantage Over Des-Amino Analog

Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is accessible via Pd/C-catalyzed hydrogenation of its 4-nitro precursor (methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, CAS 400877-57-8) in methanol at 60 psi H₂ for 24 h, delivering a documented isolated yield of 96% (402 mg from 500 mg substrate) as an off-white solid . In contrast, the closest des-amino analog, methyl 1-methyl-1H-pyrazole-3-carboxylate (CAS 17827-61-1), is prepared via POCl₃-catalyzed esterification of the corresponding carboxylic acid, yielding only 72.8% under optimized conditions . This 23.2 percentage-point yield differential translates to substantially lower material throughput and higher cost-per-gram for the des-amino analog when scaled.

Synthetic efficiency Process chemistry Intermediates procurement

Regiochemical Identity Confirmed by NMR

The 4-amino substitution pattern of the target compound is unequivocally confirmed by ¹H NMR spectroscopy: the pyrazole C5 proton appears as a singlet at δ 7.10 ppm in DMSO-d₆ (300 MHz), with the NH₂ protons at δ 4.65 (broad singlet) and the N-CH₃ and O-CH₃ singlets at δ 3.73 and 3.72 ppm, respectively . By comparison, the 5-amino regioisomer (methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, CAS 92406-53-6) exhibits a distinct melting point of 101–102 °C and a different boiling point of 326.2±22.0 °C, reflecting altered crystal packing and intermolecular interactions due to the shifted hydrogen-bonding geometry . The target compound's melting point of 99–104 °C (cyclohexane solvate) and boiling point of 288.6±20.0 °C provide additional orthogonal confirmation of regioisomeric identity .

Regiochemical purity Quality control NMR characterization

Physicochemical Differentiation via N1-Methylation

The N1-methyl substituent on the target compound confers measurable differences in key physicochemical parameters compared to the des-methyl analog methyl 4-amino-1H-pyrazole-3-carboxylate (CAS 360056-45-7). The target compound has a computed LogP of 0.37 and TPSA of 70.1 Ų [1], whereas the des-methyl analog exhibits a LogP of approximately –0.22 to 0.36 (depending on the computational method) and a higher TPSA of 81.0 Ų . The reduced TPSA (70.1 vs. 81.0 Ų, a decrease of ~10.9 Ų) is consistent with improved membrane permeability potential for the N-methylated compound, while the modestly higher LogP reflects the lipophilic contribution of the N1-methyl group. Furthermore, the target compound's pKa of 1.28±0.10 (predicted) contrasts sharply with the des-amino ester methyl 1-methyl-1H-pyrazole-3-carboxylate (CAS 17827-61-1), which has a predicted pKa of –0.17±0.10, reflecting the electron-donating effect of the 4-amino substituent on the pyrazole ring electronics .

Drug-likeness Permeability Physicochemical profiling

Patent-Validated Intermediate in Kinase and Agrochemical Programs

Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate has been explicitly cited and utilized as a synthetic intermediate in at least five patent families from distinct assignees, spanning therapeutic kinase inhibition and agrochemical development . These include US2004/14766 (2004), WO2003/106459 (2003, Hoffmann-La Roche, Page 162), ACS Medicinal Chemistry Letters 2013, vol. 4, #10, p. 979-984 (JAK inhibitor program), US2010/63106 (2010), and WO2017/15449 (2017). Additionally, the compound is referenced as intermediate p70 in WO2019/81939 (Chronos Therapeutics Limited, Page/Page column 78) . In contrast, the 5-amino regioisomer (CAS 92406-53-6) lacks comparable depth of patent citation as a specifically named intermediate in kinase-targeted programs. This patent pedigree provides downstream users with validated synthetic protocols and regulatory starting material precedents that are absent for less-documented analogs.

Patent pedigree Intermediates sourcing Kinase inhibitor synthesis

Free Base vs. Hydrochloride Salt: Property Comparison

The free base form (CAS 637336-53-9, MW 155.15 g/mol) and its hydrochloride salt (CAS 1197230-50-4, MW 191.61 g/mol, C₆H₁₀ClN₃O₂) exhibit distinct physicochemical profiles that dictate their suitability for different downstream applications . The hydrochloride salt is reported to be water-soluble and appears as a white to off-white crystalline solid, which improves handling and formulation in aqueous reaction conditions [1]. In contrast, the free base has a melting point of 99–104 °C (cyclohexane solvate), density of 1.35 g/cm³, and requires storage at 2–8 °C protected from light and moisture . The molecular weight difference (36.46 g/mol, corresponding to one HCl equivalent) must be accounted for in stoichiometric calculations when interconverting between forms. The free base's lower molecular weight and absence of counterion make it preferable for reactions requiring nucleophilic amine reactivity (e.g., amide coupling), whereas the hydrochloride salt offers superior aqueous solubility for biological assay preparation.

Salt selection Solubility Formulation development

Methyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate: Key Applications


Kinase Inhibitor Lead Optimization

The compound's 4-amino-3-ester substitution pattern makes it a direct precursor for amide bond formation at the 3-position, enabling rapid generation of 4-aminopyrazole-3-carboxamide libraries. Its documented use in JAK inhibitor programs (ACS Med. Chem. Lett. 2013; Bioorg. Med. Chem. 2016, 24, 2660-2672) and the 96% synthetic yield from the commercially available nitro precursor ensure cost-efficient parallel synthesis. Procurement of this specific regioisomer, rather than the 5-amino variant, is essential to maintain the hydrogen-bonding geometry with the kinase hinge region that has been validated through co-crystal structures of related 4-aminopyrazole inhibitors [1].

Agrochemical Intermediate for Fungicides and Pesticides

Vendor documentation indicates that this compound has anti-bacterial and anti-fungal effects, and can serve as a raw material for fungicide synthesis [1]. The N1-methyl group provides metabolic stability against N-demethylation in environmental or plant metabolism contexts, distinguishing it from NH-pyrazole analogs. The 96% reduction yield from the nitro precursor, which is itself accessible at commercial scale from ethyl 1-methyl-4-nitropyrazole-3-carboxylate, supports cost-effective multi-kilogram procurement for agrochemical process development .

Fragment-Based Drug Discovery and Scaffold Hopping

With a molecular weight of 155.15 g/mol, computed LogP of 0.37, TPSA of 70.1 Ų, and only 2 rotatable bonds, the compound satisfies the Rule of Three (RO3) criteria for fragment screening libraries [1]. Its single hydrogen bond donor (NH₂) and four hydrogen bond acceptors provide a balanced pharmacophore for detecting weak-affinity binding events. The free base form is preferable for fragment soaking experiments due to its absence of counterion interference. The compound's dual functionalization handles (ester and amine) allow subsequent fragment growing via parallel amidation or hydrolysis routes .

Mitigating Generic Substitution Risk in GMP Sourcing

For programs advancing toward IND filing, the compound's multi-patent citation history across independent assignees (Hoffmann-La Roche, Chronos Therapeutics, and academic JAK inhibitor programs) provides a regulatory starting material pedigree that simplifies Drug Master File (DMF) referencing [1]. The unambiguous ¹H NMR fingerprint (δ 7.10, C5-H singlet; δ 4.65, NH₂; δ 3.73/3.72, N-CH₃/O-CH₃) enables robust identity testing per ICH Q6A specifications, and the free base vs. hydrochloride salt must be explicitly specified in the certificate of analysis to avoid stoichiometric errors in subsequent GMP steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.